Methyl 3-methoxy-4-sulfamoylbenzoate
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Overview
Description
Methyl 3-methoxy-4-sulfamoylbenzoate is a sulfonamide derivative with the molecular formula C9H11NO5S and a molecular weight of 245.26 g/mol . This compound is primarily used in pharmaceutical research and development due to its broad-spectrum antibacterial activity and other pharmacological properties.
Preparation Methods
Methyl 3-methoxy-4-sulfamoylbenzoate is synthesized through a multi-step process. The synthesis begins with the condensation reaction of 3-hydroxy-4-aminobenzoic acid with methyl chloroformate. This is followed by sulfonation with sulfamic acid. The compound is then purified using recrystallization techniques. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Methyl 3-methoxy-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-methoxy-4-sulfamoylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various sulfonamide derivatives.
Medicine: It is used in the development of antibacterial agents due to its broad-spectrum activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-4-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of essential biological processes in bacteria and cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 3-methoxy-4-sulfamoylbenzoate is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound has a similar structure but differs in the position of the methoxy and sulfamoyl groups.
Methyl 4-methoxy-3-sulfamoylbenzoate: This compound also has a similar structure but with different positioning of the functional groups.
These compounds share some pharmacological properties but differ in their specific activities and applications.
Properties
IUPAC Name |
methyl 3-methoxy-4-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYHSAAODJHDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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